

Technical Guide: Photophysical and Application Insights of Py-BODIPY-NHS Ester

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Compound of Interest

Compound Name: *Py-BODIPY-NHS ester*

Cat. No.: *B12507599*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and applications of **Py-BODIPY-NHS ester**, a fluorescent probe increasingly utilized in cellular imaging and target engagement assays. While specific quantitative data for **Py-BODIPY-NHS ester** is not readily available in the public domain, this document summarizes the typical characteristics of the BODIPY class of dyes and presents detailed data for a structurally analogous compound, NHS-Ph-BODIPY, to provide a reasonable estimation of its properties.

Core Photophysical Properties

BODIPY (boron-dipyrromethene) dyes are renowned for their sharp fluorescence peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.^{[1][2]} These characteristics make them robust fluorescent labels in a variety of biological applications.

Data Presentation

The following table summarizes the photophysical properties of a closely related amine-reactive BODIPY dye, NHS-Ph-BODIPY, to serve as a proxy for **Py-BODIPY-NHS ester**.

| Property | Value | Solvent/Conditions |
|---|--|--------------------------|
| Molar Extinction Coefficient (ϵ) | 46,500 – 118,500 M ⁻¹ .cm ⁻¹ | Various organic solvents |
| Fluorescence Quantum Yield (Φ) | 0.32 – 0.73 | Various organic solvents |
| Absorption Maximum (λ_{abs}) | 521–532 nm | Various organic solvents |
| Emission Maximum (λ_{em}) | 538–552 nm | Various organic solvents |

Data obtained for the structurally similar compound NHS-Ph-BODIPY.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Py-BODIPY-NHS ester** and dissolve it in a known volume of a suitable solvent (e.g., DMSO, spectroscopic grade) to create a stock solution of known concentration.
- Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Use a UV-Vis spectrophotometer and a cuvette with a known path length (commonly 1 cm).
 - Use the same solvent for the blank as was used to prepare the solutions.

- Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - Plot a graph of absorbance (A) versus concentration (c).
 - Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) if the path length is 1 cm.[3]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a compound is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4][5]

Protocol:

- Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$).
- Preparation of Solutions: Prepare a series of dilute solutions of both the **Py-BODIPY-NHS ester** and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Measurement of Absorbance and Fluorescence:
 - Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
 - Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each solution.

- Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
- The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{ref}} * (m_{\text{sample}} / m_{\text{ref}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$

where:

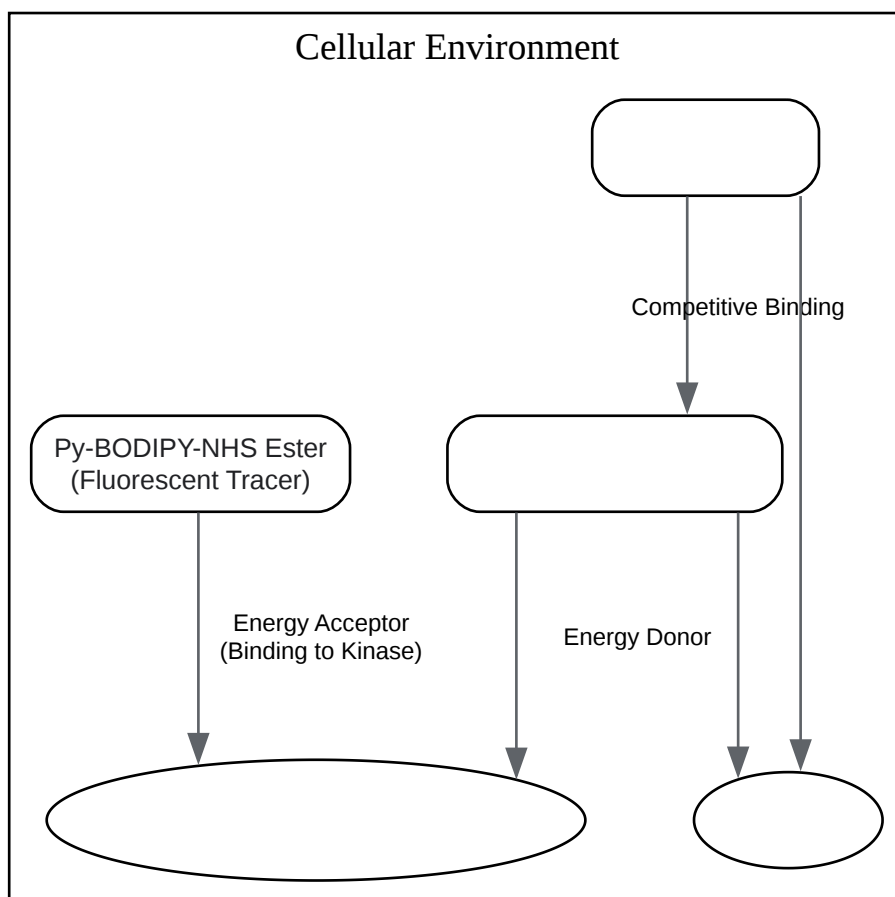
- Φ_{ref} is the quantum yield of the reference.
- m_{sample} and m_{ref} are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
- n_{sample} and n_{ref} are the refractive indices of the sample and reference solutions (if different solvents are used).

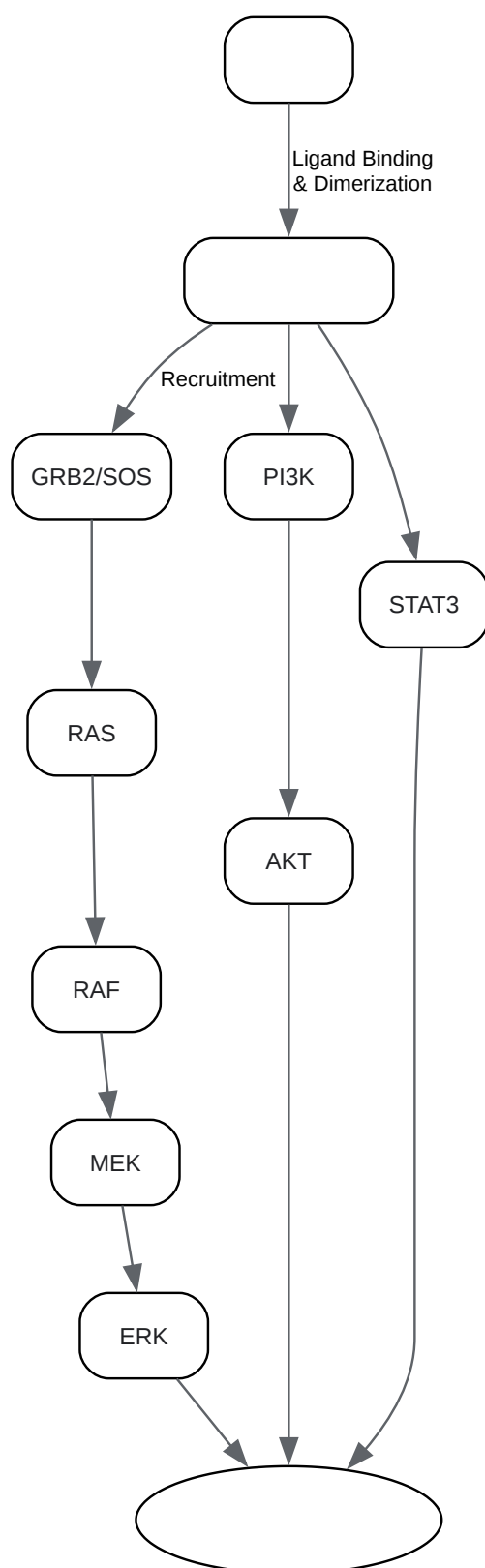
Applications and Workflows

Py-BODIPY-NHS ester is a valuable tool for labeling biomolecules containing primary amines, such as proteins and antibodies. A significant application is its use as a fluorescent tracer in NanoBRET™ Target Engagement (TE) Intracellular Kinase Assays. This assay allows for the quantitative measurement of drug-target interactions within living cells.

NanoBRET™ Target Engagement Assay Workflow

This workflow illustrates the principle of using a fluorescent tracer like **Py-BODIPY-NHS ester** to measure the engagement of a test compound with a target kinase.





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